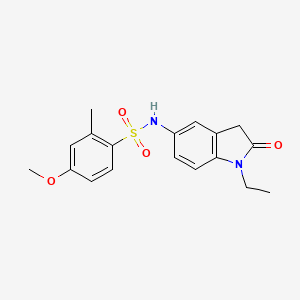

![molecular formula C17H22N2O2 B2536284 8-メチル-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルエステル CAS No. 1060980-53-1](/img/structure/B2536284.png)

8-メチル-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

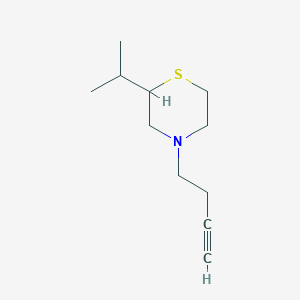

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 8-メチル-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルエステルの誘導体は、その抗腫瘍活性について調査されてきました . 研究者は、それらの癌細胞増殖の阻害、アポトーシスの誘導、腫瘍シグナル伝達経路への干渉能力を探求しています。 分子動力学シミュレーションは、それらの癌関連タンパク質との結合相互作用についての洞察を提供することができます .

- イミダゾール含有化合物、この分子の誘導体を含む、は抗菌性および抗マイコバクテリア活性を示します。 研究者は、薬剤耐性株に対する新規抗生物質としての可能性を研究しています .

- 一部のイミダゾール誘導体は、抗炎症特性を有しています。 調査は、それらの作用機序と炎症性疾患における潜在的な治療的応用の理解に焦点を当てています .

- 8-メチル-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルエステルの誘導体は、抗酸化物質として作用する可能性があります。 研究者は、それらのフリーラジカル捕捉能力と酸化ストレスから細胞を保護する能力を評価しています .

- イミダゾール含有化合物は、抗ウイルス剤として探求されてきました。 調査には、特定のウイルスに対する有効性の評価と作用機序の理解が含まれます .

- 研究者は、この化合物とその誘導体へのアクセスのためのさまざまな合成方法を研究しています。 これらの経路は、イミダゾールベースの足場が新規医薬品のビルディングブロックとして役立つため、創薬に不可欠です .

抗がん剤の可能性

抗菌性および抗マイコバクテリア活性

抗炎症作用

抗酸化活性

抗ウイルス剤の可能性

合成経路および創薬

作用機序

Target of Action

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds have been found to exhibit high anti-tumor activity . The primary targets of these compounds are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . This is achieved through the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Biochemical Pathways

The affected biochemical pathways involve the inhibition of cancer cell proliferation. The compound’s interaction with its targets leads to a marked inhibition of the cytolytic activity of the cancer cells

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compound’s action results in a dose-dependent inhibition of the proliferations of Hela, A549, HepG2, and MCF-7 cell lines .

特性

IUPAC Name |

tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVCTUREBJLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

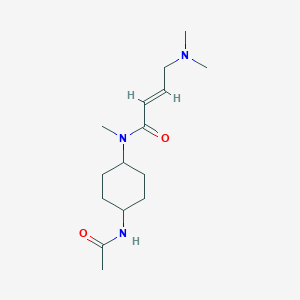

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)

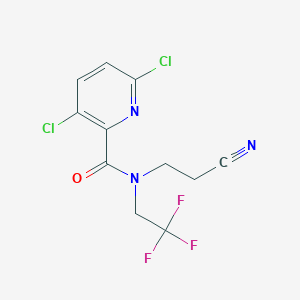

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)

![1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2536219.png)

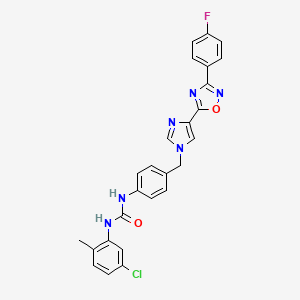

![N-(2-chlorophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2536220.png)

![3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2536221.png)